Tetrabutylammonium hexafluorophosphate

Beschreibung

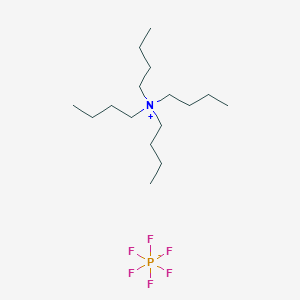

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

tetrabutylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.F6P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3,4,5)6/h5-16H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBKEFQIOUYLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074344 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabutylammonium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17920 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3109-63-5 | |

| Record name | Tetrabutylammonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3109-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003109635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, hexafluorophosphate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Tetrabutylammonium hexafluorophosphate?

An In-depth Technical Guide to Tetrabutylammonium (B224687) Hexafluorophosphate (B91526)

Introduction

Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a quaternary ammonium (B1175870) salt with the chemical formula NBu₄PF₆.[1] It presents as a white crystalline powder and is a staple reagent in many research laboratories, particularly valued for its role as a supporting electrolyte in non-aqueous electrochemistry.[1][2] The salt is composed of a large, non-coordinating tetrabutylammonium cation ([NBu₄]⁺) and a weakly basic, chemically inert hexafluorophosphate anion (PF₆⁻).[1][2] This combination of ions imparts high solubility in polar organic solvents and a wide electrochemical window, making it an indispensable tool for researchers in electrochemistry, materials science, and organic synthesis.[1][2]

This guide provides a comprehensive overview of the properties, synthesis, applications, and experimental protocols related to this compound, tailored for professionals in research and development.

Chemical and Physical Properties

The physical and chemical properties of TBAPF₆ are fundamental to its utility. Its high molar mass and thermal stability are notable features. Key quantitative data are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₃₆F₆NP[1] |

| Molar Mass | 387.43 g/mol [3] |

| Appearance | White to off-white crystalline powder[2][4] |

| Melting Point | 244–246 °C[1][5] |

| Decomposition Temperature | 388 °C[4] |

| CAS Number | 3109-63-5[1] |

| EC Number | 221-472-6[3] |

Solubility

TBAPF₆ is characterized by its high solubility in polar organic solvents, a critical property for its application as an electrolyte.[1][2] This solubility stems from the large, lipophilic butyl chains of the cation and the weakly coordinating nature of the anion.

| Solvent | Solubility |

| Acetonitrile | 0.1 g/mL, clear, colorless solution[4][5] |

| Acetone | Highly soluble[1][2] |

| Dichloromethane (B109758) | Soluble[5] |

| Tetrahydrofuran (THF) | Soluble[2] |

| Water | Insoluble[6] |

Synthesis and Purification

While commercially available, TBAPF₆ can be synthesized in the laboratory, often at a lower cost. The most common method is a salt metathesis reaction.

Experimental Protocol: Synthesis via Salt Metathesis

This protocol describes a common procedure for synthesizing TBAPF₆ from tetrabutylammonium bromide and potassium hexafluorophosphate.[7]

Materials:

-

Tetrabutylammonium bromide ([(n-Bu₄)N]Br)

-

Potassium hexafluorophosphate (K[PF₆])

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium carbonate (Na₂CO₃)

Procedure:

-

Dissolve potassium hexafluorophosphate (1.0 equivalent) in deionized water (e.g., 11.2 mmol in 30 mL).[7]

-

In a separate flask, dissolve tetrabutylammonium bromide (1.0 equivalent) in dichloromethane (e.g., 11.2 mmol in 30 mL).[7]

-

Add the dichloromethane solution to the aqueous solution of potassium hexafluorophosphate.[7]

-

Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.[7]

-

After stirring, transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the lower organic phase (dichloromethane).[7]

-

Wash the organic phase three times with deionized water (e.g., 3 x 10 mL).[7]

-

Dry the organic phase over anhydrous sodium carbonate.[7]

-

Filter the solution to remove the drying agent.[7]

-

Remove the solvent (dichloromethane) from the filtrate by rotary evaporation to yield a white solid.[4][7]

-

Dry the resulting solid product under vacuum at 80 °C for 18 hours to yield pure this compound (typical yield: 88%).[4][7]

Experimental Protocol: Purification by Recrystallization

For high-sensitivity applications like electrochemistry, commercial or synthesized TBAPF₆ often requires further purification.[1]

Materials:

-

Crude this compound

-

Absolute Ethanol (B145695)

-

Deionized Water (optional)

Procedure:

-

Dissolve the crude TBAPF₆ in a minimum amount of hot absolute ethanol. For a saturated solution, a mixture of ethanol and water (e.g., 3:1 v/v) can also be used.[4][8]

-

Once fully dissolved, allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of cold ethanol.

-

For high purity, repeat the recrystallization process two to four times.[8][9]

-

Dry the purified crystals under high vacuum at an elevated temperature (e.g., 70-100 °C) for 10-48 hours to remove all traces of solvent.[4][8]

Applications

The unique properties of TBAPF₆ make it a versatile tool in various scientific domains.

A. Supporting Electrolyte in Electrochemistry

The primary application of TBAPF₆ is as a supporting electrolyte in non-aqueous electrochemistry.[1][2] In techniques like cyclic voltammetry (CV), a high concentration (typically 0.1 M) of an inert electrolyte is required to increase the conductivity of the solution and minimize the iR drop.[2] The ions of TBAPF₆ are electrochemically inert over a wide potential range, ensuring they do not interfere with the redox processes of the analyte being studied.[1][2]

Experimental Protocol: Use in Cyclic Voltammetry

-

Prepare a 0.1 M solution of purified TBAPF₆ in a suitable non-aqueous solvent (e.g., acetonitrile, dichloromethane).[2]

-

Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., Argon) for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[8]

-

Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9]

-

Record a background voltammogram of the electrolyte solution to establish the potential window.

-

Add the analyte of interest (typically to a concentration of ~1 mM) and record the cyclic voltammogram to study its redox behavior.[8]

B. Other Key Applications

Beyond its role in fundamental electrochemistry, TBAPF₆ is used in several other areas of research and development.

-

Energy Storage: It is investigated as a supporting electrolyte in non-aqueous redox flow batteries, contributing to higher operating voltages compared to aqueous systems.[2]

-

Materials Science: Used in the electrochemical synthesis of conductive polymers, such as poly-3-methylthiophene.[5] It also serves as a reactant in the synthesis of fluorescent nanofibrous films for detecting nitro-explosive vapors.[4][10]

-

Photovoltaics: Employed in the post-treatment of perovskite films for solar cells to passivate surface defects, which improves charge transport and enhances device stability and efficiency.[2]

-

Organic Synthesis: Functions as a phase-transfer catalyst and can be used as a catalyst in reactions like the Biginelli reaction for synthesizing dihydropyrimidinones.[6][10]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

-

Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[11][12] It may also cause respiratory irritation if inhaled as a dust.[12][13]

-

Handling: Use in a well-ventilated area or under a fume hood.[11][14] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13][15] Avoid breathing dust and prevent contact with skin and eyes.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container.[15] It is hygroscopic and should be stored under an inert atmosphere for sensitive applications.[14]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[12][15]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13][15]

-

Conclusion

This compound is a cornerstone supporting electrolyte in non-aqueous electrochemistry due to its high solubility, wide electrochemical window, and chemical inertness. Its utility extends to burgeoning fields such as energy storage, materials science, and photovoltaics, highlighting its versatility. Proper synthesis, purification, and handling are paramount to achieving reliable and reproducible results in a research setting. This guide provides the foundational technical information required for scientists and researchers to effectively and safely utilize this important chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound|Electrolyte [benchchem.com]

- 3. Tetra-n-butylammonium hexafluorophosphate | C16H36F6NP | CID 165075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3109-63-5 [chemicalbook.com]

- 5. This compound forelectrochemicalanalysis, =99.0 3109-63-5 [sigmaaldrich.com]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. basinc.com [basinc.com]

- 9. rsc.org [rsc.org]

- 10. This compound (TBAPF6) - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 11. chemos.de [chemos.de]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. fishersci.be [fishersci.be]

- 14. cloudfront.zoro.com [cloudfront.zoro.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

Tetrabutylammonium hexafluorophosphate chemical properties.

An In-depth Technical Guide to the Chemical Properties of Tetrabutylammonium (B224687) Hexafluorophosphate (B91526)

Introduction

Tetrabutylammonium hexafluorophosphate, commonly abbreviated as TBAPF₆, is a quaternary ammonium (B1175870) salt with the chemical formula C₁₆H₃₆F₆NP.[1] It presents as a white crystalline powder and is a staple reagent in the field of non-aqueous electrochemistry.[1][2][3] Its primary function is to serve as a supporting electrolyte, a role for which it is exceptionally suited due to its high solubility in polar organic solvents, broad electrochemical window, and chemical inertness.[1][4][5] The compound consists of a tetrabutylammonium ([N(C₄H₉)₄]⁺) cation and a weakly coordinating hexafluorophosphate (PF₆⁻) anion.[1][4] This combination of a bulky, non-polar cation and a stable, inert anion allows it to facilitate conductivity in electrochemical cells without interfering with the redox processes of the analyte under investigation.[4][6] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its use and purification, and its fundamental role in electrochemical studies.

Chemical and Physical Properties

The physical and chemical characteristics of this compound are well-documented, making it a reliable and predictable reagent for sensitive experimental work. Its high molar mass and ionic nature result in a high melting point and thermal stability.[1][7] It is known to be hygroscopic and should be stored in a dry, inert atmosphere.[8][9]

General Properties

| Property | Value | References |

| Chemical Formula | C₁₆H₃₆F₆NP | [1][10] |

| Molar Mass | 387.43 g/mol | [1][2][10] |

| Appearance | White to off-white crystalline powder | [1][2][3][8] |

| Melting Point | 244–246 °C | [1][2][7][10] |

| Decomposition Temp. | Approximately 388 °C | [3][7][11] |

| Hygroscopicity | Hygroscopic | [8] |

Solubility

TBAPF₆ is renowned for its excellent solubility in a range of polar organic solvents, a key property for its application in non-aqueous electrochemistry.[1][3] It is, however, insoluble in water.[12]

| Solvent | Solubility | References |

| Acetonitrile | Highly soluble (0.1 g/mL, clear, colorless solution) | [1][4][8][13] |

| Acetone | Highly soluble | [1][3][4] |

| Dichloromethane (B109758) | Soluble | [3] |

| Tetrahydrofuran (THF) | Soluble | [4] |

| Methanol | Soluble | [12] |

| Water | Insoluble | [12] |

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques. Representative NMR and IR data are provided below.

| Technique | Data (in CD₃CN) | Reference |

| ¹H NMR (δ ppm) | 0.96 (t, 12H, CH₃), 1.34 (m, 8H, CH₃-CH₂ ), 1.59 (m, 8H, CH₂ -CH₂N), 3.06 (m, 8H, NCH₂ ) | [11] |

| ¹⁹F NMR (δ ppm) | -73.0 (d, 6F, PF₆, J(P-F) = 706.7 Hz) | [11] |

| ³¹P NMR (δ ppm) | -144.6 (sept, 1P, PF₆, J(P-F) = 706.7 Hz) | [11] |

| Infrared (ATR, ν cm⁻¹) | 2966, 2937, 2879, 1472, 880, 829 (strong), 555 (strong) | [11] |

Core Applications in Research

The unique properties of TBAPF₆ make it an indispensable tool for a variety of advanced research applications, primarily centered around electrochemistry.

-

Supporting Electrolyte : Its main application is as a conductive, inert background electrolyte in techniques like cyclic voltammetry.[4] It increases the conductivity of the solution, which is essential for electrochemical processes, without interfering with the reactions of interest.[4][14]

-

Energy Storage Research : TBAPF₆ is investigated as a key component in next-generation energy storage systems, such as non-aqueous vanadium redox flow batteries, where it contributes to achieving higher operating voltages than aqueous systems.[4][15]

-

Materials Science : It is used in the post-treatment of perovskite films for solar cells to passivate surface defects and enhance moisture stability, leading to improved efficiency.[4]

-

Organic Synthesis : Beyond electrochemistry, it can be used as a phase-transfer catalyst and has been noted for its Lewis acidic character, which can promote certain organic reactions.[2][5]

Experimental Protocols

Given the sensitivity of electrochemical experiments, the purity of the supporting electrolyte is paramount.[1] Therefore, proper synthesis and purification protocols are critical.

Synthesis Protocol

A common method for synthesizing TBAPF₆ involves a salt metathesis reaction.[6][11]

-

Reactant Preparation : Dissolve potassium hexafluorophosphate (KPF₆) in deionized water. In a separate flask, dissolve an equimolar amount of tetrabutylammonium bromide (TBABr) in dichloromethane (CH₂Cl₂).[11]

-

Reaction : Add the aqueous KPF₆ solution to the organic TBABr solution.

-

Stirring : Stir the resulting biphasic mixture vigorously at room temperature for approximately 24 hours to ensure complete reaction.[11]

-

Phase Separation : Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (dichloromethane) phase.[11]

-

Washing : Wash the organic phase multiple times with deionized water to remove any remaining inorganic salts.[11]

-

Drying and Isolation : Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the filtrate by rotary evaporation to yield the crude white solid product.[11]

-

Final Drying : Dry the resulting solid under vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove all residual solvent.[7][11]

Purification by Recrystallization

For high-purity applications, TBAPF₆ should be recrystallized.[1]

-

Dissolution : Dissolve the crude TBAPF₆ in a minimum amount of hot absolute ethanol.

-

Precipitation : If recrystallizing from a mixed solvent system, slowly add deionized water to the saturated ethanol solution until the solution becomes cloudy, then add a small amount of ethanol to redissolve the precipitate.[7][8]

-

Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Isolation : Collect the white crystals by vacuum filtration.

-

Drying : Dry the purified crystals under high vacuum at an elevated temperature (e.g., 70-100 °C) for an extended period (10-48 hours) to ensure the complete removal of solvent.[7][8][14]

Use in Cyclic Voltammetry

-

Electrolyte Preparation : Prepare a 0.1 M solution of purified TBAPF₆ in a suitable high-purity, anhydrous solvent (e.g., acetonitrile).[4][14]

-

Cell Assembly : Assemble a standard three-electrode electrochemical cell (e.g., glassy carbon working electrode, platinum wire counter electrode, and a suitable reference electrode like Ag/AgCl).[16]

-

Deoxygenation : Purge the electrolyte solution within the cell with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.[14]

-

Measurement : Run a background cyclic voltammogram of the TBAPF₆ solution to establish the electrochemical window, which is the potential range where the electrolyte itself is not oxidized or reduced.[4] For a 0.1 M solution in acetonitrile, this window is approximately -2.7 V to +3.0 V vs. SCE.[4]

-

Analyte Study : Add the analyte of interest to the cell and record its cyclic voltammogram within the established potential window.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9][12][17][18] It may also cause respiratory irritation.[7][9][11][18]

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles, and a lab coat when handling the solid or its solutions.[9][19]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.[9][17]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[8][9] It is hygroscopic and should be protected from moisture.[8][9]

-

Incompatibilities : Avoid strong oxidizing agents.[9]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound|Electrolyte [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 3109-63-5 [chemicalbook.com]

- 8. Cas 3109-63-5,this compound | lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. 3109-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound | 3109-63-5 [amp.chemicalbook.com]

- 12. This compound 3109-63-5 | TCI AMERICA [tcichemicals.com]

- 13. テトラブチルアンモニウムヘキサフルオロホスファート for electrochemical analysis, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 14. basinc.com [basinc.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. chemicalbook.com [chemicalbook.com]

Tetrabutylammonium hexafluorophosphate molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) hexafluorophosphate (B91526) is a quaternary ammonium (B1175870) salt widely utilized as an electrolyte in nonaqueous electrochemistry.[1] Its chemical inertness, high solubility in polar organic solvents, and wide potential window make it an ideal supporting electrolyte for various electrochemical studies. This document provides a concise technical overview of its fundamental physicochemical properties.

Core Physicochemical Properties

The essential properties of tetrabutylammonium hexafluorophosphate are summarized below. This data is critical for its application in experimental settings, ensuring accurate concentration calculations and understanding its behavior in different media.

| Property | Value |

| Chemical Formula | C₁₆H₃₆F₆NP[1][2][3][4] |

| Molecular Weight | 387.43 g/mol [3][5][6] |

| Appearance | White to off-white powder[1][5] |

| Melting Point | 244-246 °C[1][4][6] |

| CAS Number | 3109-63-5[2][3][7] |

Ionic Structure and Dissociation

This compound is a salt composed of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a hexafluorophosphate anion (PF₆⁻).[1] In solution, particularly in polar organic solvents like acetonitrile (B52724) and acetone, it dissociates into these constituent ions.[1] This dissociation is fundamental to its function as an electrolyte, enabling charge transport in electrochemical cells.

Caption: Dissociation of this compound into its constituent ions.

Experimental Characterization

The molecular weight and formula of this compound are confirmed through standard analytical techniques. While the provided search results do not contain specific experimental protocols for this compound, the following methodologies are standard practice in the field for structural elucidation and confirmation.

1. Mass Spectrometry (MS):

-

Principle: Mass spectrometry is a primary technique for determining the molecular weight of a compound. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For a salt like this compound, techniques such as Electrospray Ionization (ESI) are typically used.

-

Expected Outcome: In positive ion mode, ESI-MS would detect the tetrabutylammonium cation at an m/z corresponding to C₁₆H₃₆N⁺. In negative ion mode, the hexafluorophosphate anion would be detected at an m/z corresponding to PF₆⁻. The combination of these masses confirms the ionic composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, ¹⁹F, and ³¹P NMR would be informative.

-

Expected Outcome:

-

¹H NMR: Would show characteristic signals for the butyl chains of the cation.

-

¹³C NMR: Would complement the proton NMR in confirming the carbon framework of the cation.

-

¹⁹F NMR: Would show a doublet for the six equivalent fluorine atoms coupled to the phosphorus atom.

-

³¹P NMR: Would show a septet for the phosphorus atom coupled to the six equivalent fluorine atoms. The combination of these spectra provides unambiguous confirmation of the structure of both the cation and the anion.

-

3. Elemental Analysis:

-

Principle: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample.

-

Expected Outcome: The experimentally determined percentages of C, H, and N would be compared to the theoretical values calculated from the chemical formula C₁₆H₃₆F₆NP. A close match provides strong evidence for the assigned formula.

The combination of these techniques allows for the definitive determination of the molecular formula and weight of this compound, ensuring the purity and identity of the material used in research and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. tetrabutylammonium-hexafluorphosophat [chembk.com]

- 5. Tetra-n-butylammonium hexafluorophosphate | C16H36F6NP | CID 165075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 98%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. Tetra-n-butylammonium hexafluorophosphate, 98% | Fisher Scientific [fishersci.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tetrabutylammonium (B224687) Hexafluorophosphate (B91526)

Introduction

Tetrabutylammonium hexafluorophosphate (TBAPF₆) is a quaternary ammonium (B1175870) salt extensively utilized as a supporting electrolyte in non-aqueous electrochemistry.[1][2] Its desirable properties include high solubility in polar organic solvents, a wide electrochemical window, and chemical inertness.[1][2] These characteristics make it an essential component in various electrochemical studies, including cyclic voltammetry, as well as in the development of next-generation batteries, solar cells, and organic electronic devices.[1][3][4] This guide provides a comprehensive overview of the synthesis of TBAPF₆, focusing on a common and reliable laboratory-scale method.

Core Synthesis Methodology: Salt Metathesis

The most prevalent method for synthesizing this compound is a salt metathesis or counter-ion exchange reaction.[1][5] This process involves the reaction of a tetrabutylammonium salt, typically tetrabutylammonium bromide (TBAB), with a hexafluorophosphate salt, such as potassium hexafluorophosphate (KPF₆) or ammonium hexafluorophosphate (NH₄PF₆).[1][3][6][7] The reaction is driven by the low solubility of the inorganic byproduct (e.g., KBr or NH₄Br) in the reaction solvent and the high solubility of the desired product (TBAPF₆) in organic solvents.

Reaction Workflow

The synthesis can be visualized as a straightforward workflow involving reaction, separation, and purification steps.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

This protocol details a common laboratory procedure for the synthesis of this compound from tetrabutylammonium bromide and potassium hexafluorophosphate.[3][7]

Materials and Reagents:

-

Tetrabutylammonium bromide ([(n-Bu)₄N]Br)

-

Potassium hexafluorophosphate (KPF₆)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium carbonate (Na₂CO₃) or magnesium sulfate (B86663) (MgSO₄)

-

Ethanol (absolute)

Procedure:

-

Dissolution of Reactants:

-

Dissolve potassium hexafluorophosphate (1.0 eq) in deionized water.

-

In a separate flask, dissolve tetrabutylammonium bromide (1.0 eq) in dichloromethane.[7]

-

-

Reaction:

-

Add the dichloromethane solution of tetrabutylammonium bromide to the aqueous solution of potassium hexafluorophosphate.

-

Stir the resulting biphasic mixture vigorously at room temperature for approximately 24 hours.[7]

-

-

Work-up and Isolation:

-

After stirring, allow the layers to separate in a separatory funnel.

-

Collect the lower organic phase, which contains the product.

-

Wash the organic phase three times with deionized water to remove any remaining inorganic salts.[7]

-

Dry the organic phase over an anhydrous drying agent like sodium carbonate or magnesium sulfate and then filter.[7]

-

Remove the dichloromethane solvent from the filtrate using a rotary evaporator to yield a white solid.[7]

-

-

Purification:

-

The crude product is purified by recrystallization. A common method is to dissolve the solid in a minimal amount of hot absolute ethanol and then add water until the solution becomes cloudy. Upon cooling, pure this compound will crystallize.[6][8]

-

Alternatively, recrystallization from a saturated ethanol/water mixture can be performed.[3] For high-purity requirements, multiple recrystallizations may be necessary.[6][8]

-

-

Drying:

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Parameters and Yield

| Parameter | Value | Reference |

| Starting Materials | Tetrabutylammonium bromide, Potassium hexafluorophosphate | [3][7] |

| Solvent System | Dichloromethane / Water | [3][7] |

| Reaction Time | 24 hours | [7] |

| Reaction Temperature | Room Temperature | [7] |

| Typical Yield | 88% | [3][7] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1][3] |

| Molecular Formula | C₁₆H₃₆F₆NP | [1] |

| Molecular Weight | 387.43 g/mol | [1] |

| Melting Point | 244-246 °C | [1][10] |

| Decomposition Temp. | 388 °C | [3][7] |

| ¹H NMR (CD₃CN) | [3][7] | |

| δ 0.96 (t, 12H) | CH₃ | [3][7] |

| δ 1.34 (m, 8H) | CH₃-CH₂ | [3][7] |

| δ 1.59 (m, 8H) | CH₂-CH₂N | [3][7] |

| δ 3.06 (m, 8H) | NCH₂ | [3][7] |

| ¹⁹F NMR (CD₃CN) | δ -73.0 (d, J(P,F) = 706.7 Hz) | [7] |

| ³¹P NMR (CD₃CN) | δ -144.6 (sept, J(P,F) = 706.7 Hz) | [7] |

Table 3: Elemental Analysis Data

| Element | Calculated (%) | Measured (%) | Reference |

| Carbon (C) | 49.60 | 49.97 | [3][7] |

| Hydrogen (H) | 9.37 | 9.00 | [3][7] |

| Nitrogen (N) | 3.61 | 3.61 | [3][7] |

Logical Relationships in Synthesis

The core of the synthesis is the ion exchange between the reactants, which is governed by solubility differences.

Caption: Logical flow of the metathesis reaction for TBAPF6 synthesis.

Safety Considerations

-

This compound may cause eye, skin, and respiratory irritation.[3][11] It is harmful if ingested.[3][11]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

This guide provides a foundational understanding and a practical protocol for the synthesis of high-purity this compound. For sensitive applications, rigorous purification and characterization are paramount to ensure the quality of the final product.

References

- 1. This compound|Electrolyte [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 3109-63-5 [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. nbinno.com [nbinno.com]

- 6. basinc.com [basinc.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. Cas 3109-63-5,this compound | lookchem [lookchem.com]

- 11. This compound | 3109-63-5 [amp.chemicalbook.com]

Tetrabutylammonium Hexafluorophosphate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) is a quaternary ammonium (B1175870) salt widely utilized as a supporting electrolyte in non-aqueous electrochemistry.[1][2][3] Its chemical inertness, wide electrochemical window, and solubility in a range of organic solvents make it an indispensable component in various applications, including cyclic voltammetry, spectroelectrochemistry, and the development of energy storage systems.[2][4] This technical guide provides a comprehensive overview of the solubility of TBAPF₆ in common organic solvents, outlines a detailed experimental protocol for its determination, and presents a visual workflow of the experimental procedure.

Core Properties of Tetrabutylammonium Hexafluorophosphate

-

Chemical Formula: C₁₆H₃₆F₆NP[3]

-

Molar Mass: 387.43 g/mol

-

Melting Point: 244-246 °C

Solubility of this compound in Organic Solvents

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| High Solubility | ||||

| Acetonitrile | CH₃CN | 10[7] | 25 | Highly soluble, commonly used as an electrolyte solution. |

| Acetone | C₃H₆O | Highly Soluble[3][5][6] | Not Specified | Frequently cited as a solvent in which TBAPF₆ is readily soluble. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Highly Soluble[2] | Not Specified | Used as a solvent for electrochemical studies with TBAPF₆. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Highly Soluble[8] | Not Specified | A polar aprotic solvent in which TBAPF₆ is expected to have high solubility. |

| Good Solubility | ||||

| Methanol | CH₃OH | 10[2] | 25 | Good solubility has been reported. |

| Dichloromethane (DCM) | CH₂Cl₂ | Good Solubility[4] | Not Specified | Often used as a solvent in electrochemical experiments with TBAPF₆. |

| Tetrahydrofuran (THF) | C₄H₈O | Good Solubility[9] | Not Specified | Used as a solvent for electrochemical measurements containing TBAPF₆. |

| Moderate to Low Solubility | ||||

| Ethanol | C₂H₅OH | Moderately Soluble | Not Specified | Often used for recrystallization, implying solubility is temperature-dependent.[3] |

| Water | H₂O | Low Solubility[4] | Not Specified | The low solubility in water is utilized in its purification by precipitation. |

Note: The qualitative descriptions are based on repeated mentions in the literature of TBAPF₆ being used as a supporting electrolyte in these solvents, which implies a significant degree of dissolution.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent. This protocol is adapted for the determination of TBAPF₆ solubility in an organic solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Analytical balance

-

Scintillation vials or flasks with airtight seals

-

Thermostatically controlled orbital shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of TBAPF₆ to a known volume or weight of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Place the vial in the thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of TBAPF₆ of known concentrations in the solvent of interest.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same HPLC conditions.

-

Determine the concentration of TBAPF₆ in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 g of solvent, g/100 mL of solvent, or mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Conclusion

This compound demonstrates excellent solubility in a variety of polar organic solvents, making it a versatile supporting electrolyte for numerous electrochemical applications. While a comprehensive quantitative database of its solubility is not extensively documented, the provided data and experimental protocol offer a solid foundation for researchers and professionals working with this compound. The standardized shake-flask method, coupled with a reliable analytical technique such as HPLC, allows for the accurate determination of its solubility in specific solvents, enabling the optimization of experimental conditions and the development of new technologies.

References

- 1. routledge.com [routledge.com]

- 2. This compound|Electrolyte [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 3109-63-5 [amp.chemicalbook.com]

- 6. diva-portal.org [diva-portal.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

Tetrabutylammonium hexafluorophosphate CAS number 3109-63-5.

An In-depth Technical Guide to Tetrabutylammonium (B224687) Hexafluorophosphate (B91526) (CAS 3109-63-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium hexafluorophosphate (TBAPF₆), identified by CAS number 3109-63-5, is a quaternary ammonium (B1175870) salt widely utilized in advanced scientific research.[1] It is composed of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a hexafluorophosphate anion ([PF₆]⁻).[2] This compound presents as a white, crystalline powder and is particularly valued for its role as a supporting electrolyte in non-aqueous electrochemistry.[1][3] Its high solubility in polar organic solvents, broad electrochemical window, and chemical inertness make it an indispensable tool for researchers in electrochemistry, organic synthesis, and materials science.[1][4][5] This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols.

Physicochemical and Electrochemical Properties

The unique structure of TBAPF₆, featuring a large, non-polar cation and a weakly coordinating anion, is central to its utility.[2] This combination ensures excellent solubility in common organic solvents like acetonitrile (B52724) and acetone (B3395972) while maintaining electrochemical stability over a wide potential range.[1][2][4] The inert nature of its ions prevents interference with the electrochemical reactions under study.[1][4]

Table 1: General Physicochemical Properties of TBAPF₆

| Property | Value | References |

|---|---|---|

| CAS Number | 3109-63-5 | [3] |

| Molecular Formula | C₁₆H₃₆F₆NP | [3] |

| Molar Mass | 387.43 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 244-246 °C | [1][3] |

| Decomposition Temp. | 388 °C | [7] |

| Solubility | Highly soluble in acetonitrile, acetone, THF | [1][4] |

| Insoluble in water | [8] | |

| Acetonitrile: 0.1 g/mL | [3] |

| Key Characteristic | Hygroscopic |[3][6] |

Table 2: Electrochemical Data for TBAPF₆

| Parameter | Conditions | Value | References |

|---|---|---|---|

| Electrochemical Window | 0.1 M in acetonitrile, Pt electrode | ~ -2.7 to +3.0 V (vs. SCE) | [4] |

| Limiting Molar Conductivity (Λ₀) | In acetone at 25 °C | 182.7 ± 0.4 S·cm²·mol⁻¹ |[9] |

Core Applications

Supporting Electrolyte in Electrochemistry

The primary application of TBAPF₆ is as a supporting electrolyte in non-aqueous electrochemical studies.[1][4] A supporting electrolyte is essential for increasing the conductivity of the solution and minimizing the iR drop (ohmic potential drop), ensuring that the measured potential accurately reflects the potential at the electrode surface.[10][11] TBAPF₆ is favored due to its:

-

Wide Potential Window: It remains stable and non-reactive over a broad range of potentials, allowing for the study of a wide variety of redox processes without interference from the electrolyte itself.[4]

-

Chemical Inertness: Both the tetrabutylammonium cation and the hexafluorophosphate anion are chemically inert and weakly coordinating, preventing unwanted side reactions with the analyte or solvent.[1][4]

-

High Solubility: Its excellent solubility in polar organic solvents allows for the preparation of highly conductive solutions.[2]

It is indispensable for techniques like cyclic voltammetry and is widely used in the development of batteries, supercapacitors, and electrocatalysis.[3][4][5]

Organic Synthesis and Other Applications

Beyond electrochemistry, TBAPF₆ serves other important functions:

-

Catalysis: It can act as a catalyst in certain organic reactions, such as the Biginelli reaction for synthesizing dihydropyrimidinones.[12]

-

Reagent: It is used in the synthesis of materials like fluorescent nanofibrous films and for promoting S-S bond formation in dithioanilides.[3][6]

-

Battery Technology: It has been investigated as a flame-retardant additive for electrolytes in lithium-ion batteries, enhancing their safety profile.[13]

Experimental Protocols and Methodologies

Synthesis of this compound

A common and reliable method for synthesizing TBAPF₆ involves the metathesis reaction between a tetrabutylammonium halide and a hexafluorophosphate salt.[2][7]

Experimental Protocol:

-

Reactant Preparation: Dissolve potassium hexafluorophosphate (KPF₆, 1.0 eq) in deionized water (e.g., ~15 mL/g KPF₆). In a separate flask, dissolve tetrabutylammonium bromide ((n-Bu)₄NBr, 1.0 eq) in dichloromethane (B109758) (CH₂Cl₂, e.g., ~8 mL/g (n-Bu)₄NBr).[7]

-

Reaction: Add the dichloromethane solution to the aqueous solution of KPF₆.

-

Stirring: Stir the resulting biphasic mixture vigorously at room temperature for 24 hours to ensure complete reaction.[7]

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic (dichloromethane) layer.

-

Washing: Wash the organic layer three times with deionized water (e.g., 3 x 10 mL) to remove any remaining inorganic salts.[7]

-

Drying: Dry the organic phase over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄).[7]

-

Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a white solid.

-

Final Drying: Dry the resulting solid product under vacuum at an elevated temperature (e.g., 80 °C) for at least 18 hours to remove all residual solvent.[7] The reaction typically yields the product in high purity and an approximate 88% yield.[7]

Purification by Recrystallization

For high-precision electrochemical experiments, commercial TBAPF₆ often requires further purification to remove trace impurities.[1] Recrystallization is the standard method.

Experimental Protocol:

-

Dissolution: Dissolve the crude TBAPF₆ in a minimum amount of hot absolute ethanol (B145695) or a saturated ethanol/water mixture.[6][10]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Filtration: Collect the resulting white crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals extensively under high vacuum at an elevated temperature (e.g., 70-100 °C) for 24-48 hours.[6][10][14] This step is critical to remove all traces of solvent and water.

Preparation for Electrochemical Analysis

Proper preparation of the electrolyte solution is crucial for obtaining reliable and reproducible electrochemical data.

Experimental Protocol:

-

Drying: Ensure both the TBAPF₆ (as purified above) and the chosen solvent (e.g., THF, acetonitrile) are rigorously dried and deoxygenated. Solvents are typically distilled over a suitable drying agent.[10][14]

-

Electrolyte Preparation: In an inert atmosphere (e.g., a glovebox or using a Schlenk line), add the purified TBAPF₆ to the anhydrous solvent to achieve the desired concentration, typically 0.1 M.[10]

-

Cell Assembly: Assemble the three-electrode cell. A typical configuration includes a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode.[14]

-

Deoxygenation: Purge the electrolyte solution within the cell with an inert gas (e.g., high-purity argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with measurements.[10][14]

-

Analysis: After purging, maintain a blanket of inert gas over the solution and proceed with the electrochemical measurement (e.g., cyclic voltammetry).

Characterization Data

Spectroscopic data is essential for confirming the identity and purity of synthesized or purified TBAPF₆.

Table 3: NMR Spectroscopic Data for TBAPF₆ in CD₃CN

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment | References |

|---|---|---|---|---|

| ¹H NMR | 0.96 | triplet | 12H, CH₃ | [7] |

| 1.34 | multiplet | 8H, CH₃-CH₂ | [7] | |

| 1.59 | multiplet | 8H, CH₂ -CH₂N | [7] | |

| 3.06 | multiplet | 8H, N-CH₂ | [7] | |

| ¹⁹F NMR | -73.0 | doublet, J(P,F) = 706.7 Hz | 6F, PF₆ | [7] |

| ³¹P NMR | -144.6 | septet, J(P,F) = 706.7 Hz | 1P, PF₆ |[7] |

Safety and Handling

TBAPF₆ is a hazardous substance and must be handled with appropriate care.

Table 4: Hazard and Precautionary Information

| Category | GHS Information | References |

|---|---|---|

| Hazard Statements | H302: Harmful if swallowed. | [15] |

| H315: Causes skin irritation. | [15][16] | |

| H319: Causes serious eye irritation. | [15][16] | |

| H335: May cause respiratory irritation. | [15][16] | |

| Precautionary Statements | P261: Avoid breathing dust. | [15] |

| P264: Wash skin thoroughly after handling. | [15] | |

| P280: Wear protective gloves/eye protection/face protection. | [15] |

| | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[15] |

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for high-purity applications.[3][6]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[18]

Conclusion

This compound is a cornerstone supporting electrolyte for non-aqueous electrochemistry. Its combination of high solubility, chemical inertness, and a wide electrochemical window provides an ideal environment for studying redox processes. For researchers in electrochemistry, materials science, and synthetic chemistry, a thorough understanding of its properties, proper handling, and purification is essential for achieving accurate and reproducible results. The detailed protocols and data presented in this guide serve as a critical resource for the effective application of this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 3109-63-5 [chemicalbook.com]

- 4. This compound|Electrolyte [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3109-63-5 | CAS DataBase [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. basinc.com [basinc.com]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. "this compound as Flame Retardant Additive for" by Qing ZHAO, Qian ZHANG et al. [jelectrochem.xmu.edu.cn]

- 14. rsc.org [rsc.org]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.be [fishersci.be]

- 17. chemos.de [chemos.de]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide on the Physical Characteristics of Tetrabutylammonium Hexafluorophosphate (TBAPF₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), a widely utilized supporting electrolyte in non-aqueous electrochemistry.[1][2] The document details its physical appearance, key quantitative data, and relevant experimental protocols, including synthesis and purification, to support its application in research and development.

Physical Appearance and Morphology

Tetrabutylammonium hexafluorophosphate is consistently described as a white to off-white powder .[3][4][5][6] Depending on the grade and manufacturing process, its morphology can range from a fine powder to crystalline chunks.[4][7] The compound is generally odorless and exists as a stable crystalline solid at room temperature.[8] It is known to be hygroscopic, meaning it can absorb moisture from the air, which necessitates storage in a dry, inert atmosphere.[4]

Physicochemical Properties

The utility of TBAPF₆ in various applications stems from its distinct physicochemical properties. The salt is composed of a large, non-polar tetrabutylammonium cation and a weakly coordinating hexafluorophosphate anion.[1][9] This ionic structure is key to its high solubility in polar organic solvents and its chemical inertness over a wide electrochemical window.[1][9][10]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₃₆F₆NP | [1][8][11] |

| Molar Mass | 387.43 g/mol | [1][5][8][11] |

| Melting Point | 244-246 °C | [1][4][8][11] |

| Boiling Point | 242-246 °C | [4][8] |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Highly soluble in acetone, acetonitrile, and methanol.[1][3][12] | |

| Solubility in Acetonitrile | 0.1 g/mL (yields a clear, colorless solution) | [4] |

Experimental Protocols

The performance of TBAPF₆, particularly in sensitive electrochemical experiments, is highly dependent on its purity.[1][10] Therefore, understanding the standard synthesis and purification methods is crucial for researchers.

A common method for synthesizing this compound is through a counter-ion exchange reaction.[10][12]

Methodology:

-

Preparation of Solutions: Potassium hexafluorophosphate (KPF₆) is dissolved in deionized water to create an aqueous solution.[12] In a separate vessel, Tetrabutylammonium bromide ((n-Bu₄)NBr) is dissolved in an organic solvent such as dichloromethane (B109758) (CH₂Cl₂).[12]

-

Reaction: The aqueous KPF₆ solution is added to the organic solution of (n-Bu₄)NBr.[12]

-

Stirring: The resulting biphasic mixture is stirred vigorously at room temperature for approximately 24 hours to facilitate the ion exchange between the two phases.[12]

-

Phase Separation: After stirring, the mixture is allowed to settle, and the two distinct layers (aqueous and organic) are separated. The desired product, TBAPF₆, is now in the organic phase, while the byproduct, potassium bromide (KBr), remains in the aqueous phase.[10][12]

-

Isolation: The organic phase is collected, and the solvent is removed by rotary evaporation, yielding the crude TBAPF₆ as a white solid.[3]

-

Drying: The solid product is then dried under a vacuum at an elevated temperature (e.g., 80 °C) for several hours to remove any residual solvent.[3]

For applications demanding high purity, such as electrochemistry, TBAPF₆ must be further purified.[1] Recrystallization is the most common method.[1][12]

Methodology:

-

Dissolution: The crude TBAPF₆ is dissolved in a minimal amount of a suitable hot solvent, such as absolute ethanol (B145695) or a saturated ethanol/water mixture.[1][12]

-

Crystallization: The solution is slowly cooled to induce crystallization. The impurities tend to remain in the solvent.

-

Filtration: The purified crystals are collected by filtration.

-

Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

-

Drying: The final product is dried extensively under vacuum at an elevated temperature to ensure the complete removal of any residual solvent. For highly sensitive applications, this may involve drying in a drying pistol at the boiling temperature of a solvent like toluene (B28343) for up to 48 hours.[12]

Visualizations

The following diagrams illustrate the chemical nature and experimental context of this compound.

Caption: Ionic components of this compound.

Caption: Workflow for the synthesis of TBAPF₆.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (TBAPF6) - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 3. This compound | 3109-63-5 [chemicalbook.com]

- 4. Cas 3109-63-5,this compound | lookchem [lookchem.com]

- 5. Tetra-n-butylammonium hexafluorophosphate | C16H36F6NP | CID 165075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Tetra-n-butylammonium hexafluorophosphate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound|Electrolyte [benchchem.com]

- 11. 3109-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. This compound | 3109-63-5 [amp.chemicalbook.com]

Purity Analysis of Tetrabutylammonium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to assess the purity of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), a crucial quaternary ammonium (B1175870) salt utilized as a supporting electrolyte in non-aqueous electrochemistry and various other applications in research and development.[1] The purity of TBAPF6 is paramount for obtaining accurate and reproducible results, as impurities can significantly interfere with sensitive electrochemical measurements and other applications.[1][2] This guide details the common impurities, analytical techniques for their quantification, and provides detailed experimental protocols.

Common Impurities in Tetrabutylammonium Hexafluorophosphate

The primary impurities in commercially available TBAPF6 often originate from its synthesis, which typically involves a salt metathesis reaction between a tetrabutylammonium halide (e.g., bromide or chloride) and a hexafluorophosphate salt.[1][2] Consequently, the most prevalent impurities include:

-

Halide Ions: Residual chloride (Cl⁻), bromide (Br⁻), and fluoride (B91410) (F⁻) ions are common inorganic impurities.

-

Water: Due to its hygroscopic nature, TBAPF6 can absorb atmospheric moisture.

-

Other Tetraalkylammonium Salts: Incomplete reactions or side reactions may lead to the presence of other quaternary ammonium salts.

-

Organic Solvents: Residual solvents from the synthesis and purification processes may be present.

Analytical Techniques for Purity Assessment

A combination of chromatographic, spectroscopic, and thermal analysis techniques is employed to provide a complete purity profile of TBAPF6.

Chromatography

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assay of the tetrabutylammonium cation and the detection of organic impurities. Due to the ionic nature of the analyte, ion-pair reversed-phase chromatography is the most suitable approach.

Ion Chromatography (IC) is specifically used for the quantification of anionic impurities, particularly halide ions.

Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ³¹P NMR) is a powerful tool for structural confirmation and can be adapted for quantitative analysis (qNMR) to determine the purity against a certified internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy is primarily used for the identification of the compound by comparing its spectrum to a reference standard.

Thermal Analysis

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and the presence of volatile impurities like water and residual solvents.

Differential Scanning Calorimetry (DSC) is used to determine the melting point and to detect any thermal events associated with impurities.

Other Techniques

Karl Fischer Titration is the standard method for the precise determination of water content.

Elemental Analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to assess purity.

Quantitative Data Summary

The following tables summarize typical specifications and data obtained from the purity analysis of high-purity this compound.

Table 1: Typical Purity Specifications

| Parameter | Specification | Method |

| Assay | ≥99.0% | HPLC, Elemental Analysis |

| Water Content | ≤0.2% | Karl Fischer Titration |

| Halide Impurities (Cl⁻, Br⁻) | ≤100 ppm | Ion Chromatography |

| Melting Point | 244-246 °C | DSC |

Table 2: Representative Analytical Data

| Analysis | Result |

| Elemental Analysis | |

| Carbon | 49.56% (Theory: 49.60%) |

| Hydrogen | 9.50% (Theory: 9.37%) |

| Nitrogen | 3.56% (Theory: 3.61%) |

| Thermal Analysis | |

| Melting Point (DSC) | 245 °C |

| Decomposition Temperature (TGA) | Onset at >300 °C |

| Spectroscopy | |

| ¹H NMR | Conforms to structure |

| ¹⁹F NMR | Conforms to structure |

| ³¹P NMR | Conforms to structure |

| Water Content | |

| Karl Fischer Titration | 0.15% |

Detailed Experimental Protocols

HPLC Method for Assay and Organic Impurities

This method is based on ion-pair reversed-phase chromatography.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: 10 mM Sodium Hexanesulfonate in Water, pH 3.0 adjusted with Phosphoric Acid

-

Mobile Phase B: Acetonitrile (B52724)

-

Gradient:

-

0-15 min: 30-70% B

-

15-20 min: 70% B

-

20-21 min: 70-30% B

-

21-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detector: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh about 50 mg of TBAPF6 and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Ion Chromatography for Halide Impurities

This method is adapted from a procedure for determining anions in ionic liquids.[3]

-

Analytical Column: Dionex IonPac AS22 (250 mm x 4 mm) or equivalent

-

Guard Column: Dionex IonPac AG22 (50 mm x 4 mm) or equivalent

-

Eluent: 20 mM Sodium Hydroxide and 10% (v/v) Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detector: Suppressed Conductivity

-

Injection Volume: 20 µL

-

Sample Preparation: Dissolve approximately 100 mg of TBAPF6 in 100 mL of deionized water.

Karl Fischer Titration for Water Content

A coulometric or volumetric Karl Fischer titrator can be used depending on the expected water content. For low water content (≤0.2%), the coulometric method is preferred.

-

Apparatus: Coulometric Karl Fischer Titrator

-

Reagent: Karl Fischer reagent for coulometric titration (e.g., Hydranal™-Coulomat AG)

-

Sample Preparation: Accurately weigh a suitable amount of TBAPF6 (typically 0.1-1 g) and add it directly to the titration cell. The titration is performed automatically by the instrument.

Thermogravimetric Analysis (TGA)

-

Apparatus: TGA instrument

-

Crucible: Alumina or platinum

-

Sample Size: 5-10 mg

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min

-

Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

-

Analysis: Determine the weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Apparatus: DSC instrument

-

Crucible: Aluminum, hermetically sealed

-

Sample Size: 2-5 mg

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min

-

Temperature Program: Heat from 25 °C to 260 °C at a rate of 10 °C/min.

-

Analysis: Determine the onset and peak of the melting endotherm.

Quantitative NMR (qNMR)

-

Apparatus: NMR Spectrometer (e.g., 400 MHz or higher)

-

Internal Standard: A certified reference material with a known purity and non-overlapping signals with TBAPF6 (e.g., maleic acid, dimethyl sulfone).

-

Solvent: Deuterated acetonitrile (CD₃CN) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation:

-

Accurately weigh a specific amount of the internal standard into a vial.

-

Accurately weigh a specific amount of the TBAPF6 sample into the same vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full signal recovery for accurate integration.

-

Data Processing:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of the analyte (e.g., the α-methylene protons of the tetrabutylammonium cation) and a signal of the internal standard.

-

Calculate the purity of the TBAPF6 sample based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the purity analysis process for this compound.

Figure 1: Overall Purity Analysis Workflow for TBAPF6.

Figure 2: Typical HPLC Analysis Workflow.

Figure 3: Thermal Analysis (TGA/DSC) Workflow.

References

- 1. Regeneration of tetrabutylammonium ion-pairing reagent distribution in a gradient elution of reversed phase ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quick analysis of quaternary ammonium salts by HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 3. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Tetrabutylammonium Hexafluorophosphate for Research Applications

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), a widely used quaternary ammonium (B1175870) salt in research, with a focus on its pricing for research quantities, experimental protocols, and applications.

Core Compound Information

Tetrabutylammonium hexafluorophosphate, with the chemical formula C₁₆H₃₆F₆NP, is a white crystalline powder.[1] It is extensively used as a supporting electrolyte in nonaqueous electrochemistry due to its high solubility in polar organic solvents like acetonitrile (B52724) and acetone, and its chemical inertness over a wide potential range.[1][2]

Pricing for Research Quantities

The price of this compound can vary based on the supplier, purity, and quantity. Below is a summary of pricing from various suppliers for research-grade quantities.

| Supplier | Quantity (g) | Purity | Price (USD) |

| Thermo Fisher Scientific | 25 | 98% | $62.65 (special offer) / $73.60 |

| MedChemExpress | 25 | ≥97% | $25.00 |

| Sigma-Aldrich | 5 | 98% | $41.20 |

| 25 | 98% | $81.10 | |

| 100 | 98% | $222.00 | |

| The Lab Depot | 25 | - | $118.20 |

| Biosynth | 500 | - | $265.50 |

| 1000 | - | $495.60 | |

| AK Scientific | 5 | - | $10.00 |

| 25 | - | $15.00 | |

| American Custom Chemicals | 25 | - | $1083.16 |

| 100 | - | $2433.70 | |

| Apolloscientific | 25 | - | $32.00 |

| 100 | - | $85.00 | |

| Arctom | 10 | - | $20.00 |

| 25 | - | $38.00 | |

| 100 | - | $100.00 | |

| 500 | - | $186.00 | |

| Fisher Scientific | 25 | 98% | $90.00 |

| 25 | ≥99.0% | $262.00 |

Disclaimer: Prices are subject to change and may not include shipping and handling fees. Please refer to the suppliers' websites for the most current pricing.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

This protocol describes a common method for synthesizing TBAPF₆ via counter ion exchange.[2][3]

Materials:

-

Tetrabutylammonium bromide (TBABr)

-

Potassium hexafluorophosphate (KPF₆)[4] or Ammonium hexafluorophosphate (NH₄PF₆)[5]

-

Deionized water

-

Anhydrous sodium carbonate (Na₂CO₃) or Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

Procedure:

-

Dissolution of Reactants:

-

Reaction:

-

Combine the aqueous and organic solutions in a flask.

-

Stir the biphasic mixture vigorously at room temperature for 24 hours.[4] During this time, the tetrabutylammonium cation and hexafluorophosphate anion will combine in the organic layer.

-

-

Separation and Washing:

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic phase.

-

Wash the organic phase three times with deionized water (e.g., with 10 mL portions).[4]

-

-

Drying and Filtration:

-

Dry the organic phase over an anhydrous drying agent like sodium carbonate[4] or magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

-

Isolation of Product:

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

For high-purity applications, especially in electrochemistry, TBAPF₆ should be recrystallized.

Materials:

-

Crude this compound

-

Absolute ethanol[6]

-

Deionized water (optional)

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven or drying pistol

Procedure:

-

Dissolution:

-

Dissolve the crude TBAPF₆ in a minimal amount of hot absolute ethanol.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

For enhanced precipitation, cool the solution further in an ice bath.

-

-

Isolation:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

-

Drying:

-

Dry the purified crystals under vacuum for an extended period (e.g., 48 hours) at an elevated temperature (e.g., 100°C) to remove any residual solvent.[5]

-

Caption: Workflow for the purification of TBAPF₆ by recrystallization.

Use as a Supporting Electrolyte in Cyclic Voltammetry

TBAPF₆ is a standard supporting electrolyte for non-aqueous cyclic voltammetry (CV) experiments.[2]

Materials and Equipment:

-

Purified this compound

-

Anhydrous, high-purity solvent (e.g., acetonitrile, dimethylformamide)

-

Analyte of interest

-

Potentiostat

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum)

-

Reference electrode (e.g., Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Electrolyte Preparation:

-

Cell Assembly:

-

Assemble the three-electrode cell. The working electrode should be polished and cleaned before use.

-

Add the electrolyte solution to the cell.

-

-

Deoxygenation:

-

Purge the electrolyte solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Background Scan:

-

Perform a CV scan of the electrolyte solution alone to establish the background current and the potential window.

-

-

Analyte Addition and Measurement:

-

Add the analyte of interest to the cell to achieve the desired concentration (typically in the millimolar range).

-

Run the cyclic voltammogram over the desired potential range.

-

Caption: Logical diagram of a three-electrode setup for cyclic voltammetry.

References

Methodological & Application

Application Notes: The Role and Utility of Tetrabutylammonium Hexafluorophosphate in Cyclic Voltammetry

Introduction

Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) is a quaternary ammonium (B1175870) salt widely employed as a supporting electrolyte in non-aqueous electrochemistry, particularly in cyclic voltammetry (CV).[1][2] Its chemical formula is N(C₄H₉)₄PF₆, and it presents as a white to off-white crystalline powder.[1][2][3] The compound's efficacy stems from its unique combination of a bulky tetrabutylammonium cation and a weakly coordinating hexafluorophosphate anion.[1][4] This structure imparts high solubility in polar organic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dichloromethane (B109758) (DCM), while ensuring it remains electrochemically inert across a broad potential range.[1][2][4]

Key Advantages in Cyclic Voltammetry

The primary function of TBAPF₆ in cyclic voltammetry is to increase the conductivity of the non-aqueous solution, which is essential for minimizing iR drop and obtaining accurate electrochemical data.[1] Its ions are chemically inert, preventing interference with the redox processes of the analyte under investigation.[1][2][4]